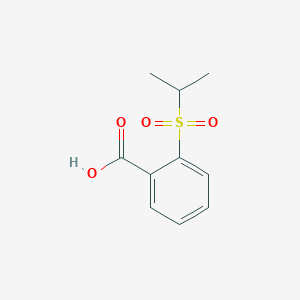

2-(Isopropylsulfonyl)benzoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylsulfonyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Isopropylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonyl group acts as a directing group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Pharmaceutical Applications

2-(Isopropylsulfonyl)benzoic acid serves as a valuable building block in the synthesis of pharmaceuticals. Its unique functional groups enable it to participate in various chemical reactions, making it a versatile intermediate for developing new drugs. The compound's sulfonyl group enhances its reactivity and biological activity compared to other benzoic acid derivatives.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this acid demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The growth inhibition zones were measured, with some derivatives producing diameters up to 15 mm, indicating their potential as antimicrobial agents in therapeutic applications .

Co-Crystal Engineering

In materials science, derivatives of benzoic acid, including this compound, are employed in co-crystal engineering. These compounds can form co-crystals with various pharmaceutical agents, potentially enhancing solubility and bioavailability. The non-bonded interactions facilitated by the functional groups in these materials are analyzed using density functional theory calculations and spectroscopic methods.

Chemical Engineering

Corrosion Inhibition

Recent studies have explored the use of benzoic acid derivatives as corrosion inhibitors for metals such as AISI 316 stainless steel in acidic environments. The effectiveness of these inhibitors was evaluated through weight loss measurements and electrochemical techniques. The results indicated that increasing the concentration of these compounds improved their inhibition efficiency significantly.

Mecanismo De Acción

The mechanism of action of 2-(Isopropylsulfonyl)benzoic acid involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. This makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms .

Comparación Con Compuestos Similares

Benzoic acid: A simpler structure without the sulfonyl group.

4-(Isopropylsulfonyl)benzoic acid: Similar structure but with the sulfonyl group in a different position.

2-(Methylsulfonyl)benzoic acid: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness: 2-(Isopropylsulfonyl)benzoic acid is unique due to its specific sulfonyl group positioning and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specialized research applications where these specific interactions are required .

Actividad Biológica

2-(Isopropylsulfonyl)benzoic acid is a benzoic acid derivative characterized by the presence of an isopropylsulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H12O4S

- Molecular Weight : 232.27 g/mol

- CAS Number : 20884-63-3

The compound features a benzoic acid core with a sulfonyl group attached to the isopropyl moiety, which influences its reactivity and biological interactions.

This compound interacts with various biochemical pathways, primarily through:

- Inhibition of Pro-inflammatory Cytokines : It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent.

- Protein Interaction Modulation : The compound may affect protein interactions involved in cellular signaling pathways, particularly those related to inflammation and cancer progression .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : The compound is well absorbed in biological systems.

- Metabolism : It undergoes hepatic metabolism, likely involving conjugation processes leading to the formation of metabolites that may retain or alter biological activity.

- Excretion : Metabolites are primarily excreted via urine, often as conjugates with glycine.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown:

- Reduction in Cytokine Production : The compound effectively reduces levels of IL-6 and TNF-α in activated macrophages .

Anticancer Activity

In vitro assays indicate that this compound possesses anticancer properties:

- Inhibition of Cancer Cell Proliferation : Studies on various cancer cell lines, including A549 (lung cancer) and Hela (cervical cancer), reveal that the compound significantly inhibits cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study on Anti-inflammatory Effects

A study published in PMC investigated the effects of benzoic acid derivatives, including this compound, on inflammatory pathways. Results indicated that treatment with this compound led to a notable decrease in inflammatory markers in human foreskin fibroblasts .

Antitumor Efficacy Assessment

Another significant study evaluated the antitumor efficacy of this compound in vivo using xenograft models. Mice treated with varying doses showed a marked reduction in tumor size compared to control groups, indicating the potential for therapeutic applications in oncology .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Isopropyl sulfonyl group | Anti-inflammatory, Anticancer |

| 4-(Isopropylsulfonyl)benzoic acid | Sulfonyl group at para position | Moderate anti-inflammatory |

| 2-(Methylsulfonyl)benzoic acid | Methyl instead of isopropyl | Lower anticancer activity |

Propiedades

IUPAC Name |

2-propan-2-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZDZBRGVFNGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279092 | |

| Record name | 2-[(1-Methylethyl)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20884-63-3 | |

| Record name | 2-[(1-Methylethyl)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20884-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1-Methylethyl)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propane-2-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.